molecular formula C14H10BrClOS B2784867 2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone CAS No. 54720-50-2

2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone

Cat. No.: B2784867
CAS No.: 54720-50-2
M. Wt: 341.65
InChI Key: VCFSMHYSFPUNEV-UHFFFAOYSA-N
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Description

2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone is a brominated acetophenone derivative featuring a 4-chlorophenylsulfanyl substituent at the α-carbon position. This compound is structurally characterized by:

  • A ketone group at position 1 of the phenyl ring.
  • A bromine atom and a (4-chlorophenyl)sulfanyl group at position 2.
  • A phenyl group at position 1.

Properties

IUPAC Name

2-bromo-2-(4-chlorophenyl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClOS/c15-14(13(17)10-4-2-1-3-5-10)18-12-8-6-11(16)7-9-12/h1-9,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCFSMHYSFPUNEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(SC2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone typically involves the bromination of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale bromination reactions using appropriate brominating agents and solvents. The reaction conditions are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted ethanones.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include alcohols.

Scientific Research Applications

Based on the search results, here is information regarding the compound "2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone":

Chemical Properties and Identifiers

  • Chemical Name : this compound .
  • CAS No. : 54720-50-2 .
  • Molecular Formula : C₁₄H₁₀BrClOS .
  • Molecular Weight : 341.656 .
  • Synonyms : 2-bromo-2-(4-chloro-phenylsulfanyl)-1-phenyl-ethanone .

Potential Applications

While the provided search results do not offer specific applications of "this compound," they do provide information on similar compounds and their uses, which may suggest potential applications:

  • Synthesis of Pharmaceutical Intermediates: The compound 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl]ethoxy acetic acid can be prepared using compounds with a leaving group such as bromine . "this compound" might be useful in the synthesis of similar complex molecules.
  • Component in Chemical Reactions: Bromo- compounds may act as reactants in various chemical reactions .
  • Starting material for organic synthesis: Chemicals with similar structures are used as starting points for useful compounds including insecticides .

Mechanism of Action

The mechanism of action of 2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone involves its interaction with specific molecular targets. The bromine and sulfur atoms play crucial roles in its reactivity, allowing it to form covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Key Structural Features of Analogs
Compound Name Substituents at α-Carbon Key Functional Groups Molecular Weight (g/mol)
2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone (Target) Br, (4-ClC₆H₄)S- Ketone, sulfanyl, bromine ~367.7 (calculated)
1-(4-Chlorophenyl)-2-phenyl-2-(3-phenyl-isoquinolylsulfanyl)ethanone Br (replaced by isoquinolylsulfanyl) Ketone, sulfanyl, isoquinoline ~529.0
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone Br, H (no sulfanyl) Ketone, hydroxyl, bromine 233.04
2-Bromo-1-(4-methoxyphenyl)ethanone Br, H (no sulfanyl) Ketone, methoxy, bromine 229.07
2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one Br, CH₃, phenyl (chalcone derivative) α,β-unsaturated ketone, bromine ~327.2

Key Observations :

  • The sulfanyl group in the target compound distinguishes it from non-sulfur analogs like bromo-hydroxy- or methoxy-acetophenones .
  • Chalcone derivatives (e.g., ) feature conjugated systems, enhancing UV absorption and electronic delocalization.

Key Observations :

  • The target compound’s synthesis () employs microwave-assisted methods , offering faster reaction times compared to traditional heating .
  • Sulfanyl group introduction (e.g., ) typically involves nucleophilic substitution of bromine with thiols under inert conditions.
  • Bromination of hydroxyacetophenones () highlights regioselectivity influenced by substituents .

Physical and Spectral Properties

Table 3: Physical and Spectral Data
Compound Melting Point (°C) Spectral Data (NMR/IR) Crystallographic Data (if available)
Target Compound Not reported Not reported Not available
2-Bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone 86–87 ¹H NMR (CDCl₃): δ 6.85–7.50 (aromatic H) Not reported
2-Bromo-1-(4-methoxyphenyl)ethanone Not reported Not reported R factor = 0.054; C–C bond length = 0.009 Å
1-(4-Chlorophenyl)-2-phenyl-2-(isoquinolylsulfanyl)ethanone Not reported Not reported Refined via SHELX; riding model for H-atoms

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) increase melting points and polarity .
  • Crystallographic refinements (e.g., ) commonly use SHELX software and riding models for hydrogen atoms .

Biological Activity

2-Bromo-2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone, with the molecular formula C14H10BrClOSC_{14}H_{10}BrClOS and CAS number 54720-50-2, is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, synthesis, and relevant case studies.

The compound is synthesized through the bromination of 2-[(4-chlorophenyl)sulfanyl]-1-phenyl-1-ethanone. The synthesis typically involves controlled conditions to ensure selective bromination at the desired position. The presence of both bromine and chlorophenylsulfanyl groups imparts unique chemical reactivity, making it a valuable compound in various research fields.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have shown that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, a study reported minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other bacterial strains .

Table 1: Antimicrobial Activity of Derivatives

CompoundMIC (μg/mL)Pathogen
7b0.22Staphylococcus aureus
7b0.25Staphylococcus epidermidis
OtherVariesVarious bacterial strains

These compounds also demonstrated significant antibiofilm activity, surpassing traditional antibiotics like Ciprofloxacin in efficacy .

Enzyme Inhibition

The biological mechanism involves inhibition of key enzymes. For example, compounds derived from this scaffold have shown effectiveness as acetylcholinesterase (AChE) inhibitors with IC50 values ranging from 12.27 to 31.64 μM . This suggests potential applications in treating conditions like Alzheimer's disease.

Table 2: Enzyme Inhibition Data

CompoundEnzymeIC50 (μM)
7bAChE12.27
OtherDHFR0.52

The mechanism of action for this compound involves its interaction with specific molecular targets within microbial cells and human enzymes. The bromine atom facilitates nucleophilic substitution reactions, while the sulfur atom can undergo oxidation to form sulfoxides or sulfones, enhancing biological activity .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Antibacterial Study : A research team evaluated the antibacterial properties of synthesized derivatives against Salmonella typhi and Bacillus subtilis, finding moderate to strong activity .
  • Enzyme Inhibition : Another study focused on enzyme inhibitory activities, demonstrating that compounds derived from this structure exhibited strong urease inhibition, which is significant for treating urinary tract infections .
  • Cytotoxicity Assessment : Hemolytic activity tests indicated low toxicity levels for these compounds, with hemolytic activity percentages ranging from 3.23% to 15.22%, suggesting a favorable safety profile for further development .

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